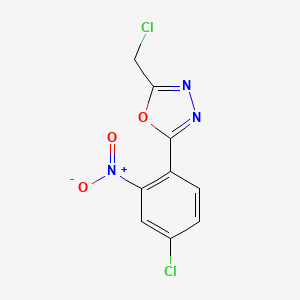
2-(4-氯-2-硝基苯基)-5-(氯甲基)-1,3,4-噁二唑
货号:
B2533376
CAS 编号:
1152521-09-9
分子量:
274.06
InChI 键:
KKMRQTLKPLRCJD-UHFFFAOYSA-N
注意:
仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(4-Chloro-2-nitrophenyl)-5-(chloromethyl)-1,3,4-oxadiazole” is an organic molecule that contains a 1,3,4-oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The molecule also contains chloro and nitro groups attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,3,4-oxadiazole ring and the 4-chloro-2-nitrophenyl group. The chloromethyl group would likely be attached to the 5-position of the oxadiazole ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing nitro and chloro groups, which could make the phenyl ring more susceptible to electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of the nitro, chloro, and oxadiazole groups could influence properties such as polarity, solubility, and stability .科学研究应用
合成和化学性质
- 已经使用环保方法合成了2-芳基-1,3,4-噁二唑,包括本文讨论的衍生物。这些化合物由酰肼和反应性1,1-二氯-2-硝基乙烯制成,具有高收率、水基反应介质,并且不需要催化剂,表明它们在绿色化学应用中具有潜力 (Zhu 等人,2015).
材料科学和缓蚀
- 已经研究了取代的噁二唑对盐酸中低碳钢腐蚀的抑制作用。某些衍生物表现出显着的缓蚀作用,表明它们在材料保护和保存中的用途 (Lagrenée 等人,2001).
- 另一项关于噁二唑衍生物的研究,包括与2-(4-氯-2-硝基苯基)-5-(氯甲基)-1,3,4-噁二唑类似的衍生物,证明了它们在控制低碳钢溶解方面的有效性。这在酸性环境中尤其重要,进一步强调了它们在缓蚀中的用途 (Kalia 等人,2020).
分子结构分析
- 已经使用 MO LCAO 方法分析了2-苯基-和2,5-二苯基-1,3,4-噁二唑的分子结构,包括氯和硝基取代衍生物。这项研究提供了对这些分子中电子构型和共轭的见解,这对于理解它们的化学行为至关重要 (Lutskii 等人,1970).
在传感和检测中的应用
- 已经合成了含有噁二唑部分的新型苯基共轭聚合物,其结构与本文讨论的化合物相似,用作氟离子检测的荧光化学传感器。它们对氟离子的高灵敏度和选择性使其在环境和化学分析中具有价值 (Zhou 等人,2005).
安全和危害
未来方向
属性
IUPAC Name |
2-(chloromethyl)-5-(4-chloro-2-nitrophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3O3/c10-4-8-12-13-9(17-8)6-2-1-5(11)3-7(6)14(15)16/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMRQTLKPLRCJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C2=NN=C(O2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
1-acetyl-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-...
Cat. No.: B2533293
CAS No.: 921514-41-2
N-(thiophene-2-sulfonyl)benzamide
Cat. No.: B2533294
CAS No.: 80467-45-4
5-(4-ethylpiperazin-1-yl)-8H-phthalazino[1,2-b]quinazol...
Cat. No.: B2533297
CAS No.: 315682-88-3
3-(Phenylformamido)butanoic acid
Cat. No.: B2533298
CAS No.: 83509-86-8
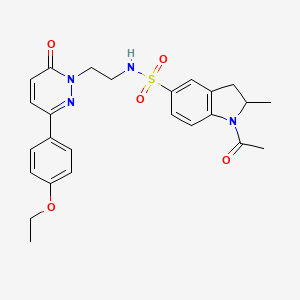
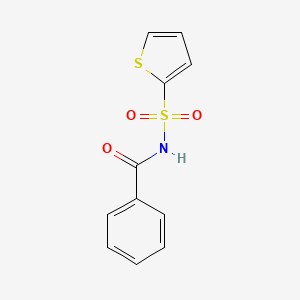
![5-(4-ethylpiperazin-1-yl)-8H-phthalazino[1,2-b]quinazolin-8-one](/img/structure/B2533297.png)


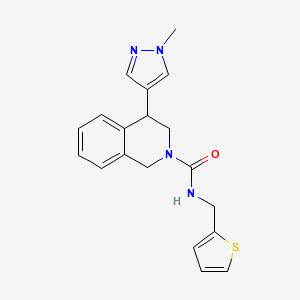
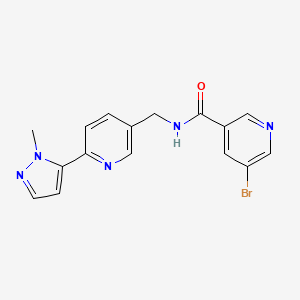
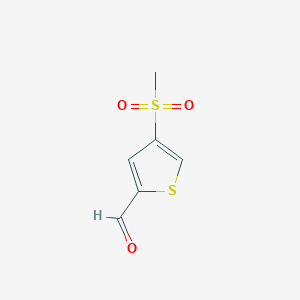
![5-Chloro-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2533303.png)
![C-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-methylamine](/img/structure/B2533306.png)
![N-(4-bromo-2-methylphenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2533308.png)
![3-(Oxan-4-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B2533309.png)
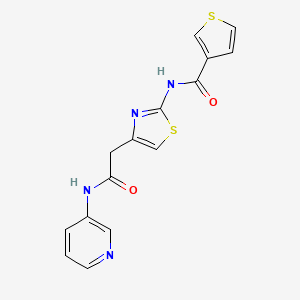
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2533314.png)
